![molecular formula C19H16N2O5S2 B2879252 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 898406-01-4](/img/structure/B2879252.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
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Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that belongs to a class of benzamide derivatives. The structural complexity of this compound, featuring a benzodioxole ring and a thiazole moiety, suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C16H16N2O3S
- Molecular Weight : 320.37 g/mol
- Key Functional Groups : Benzodioxole, thiazole, and sulfonamide.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may function by inhibiting or activating particular biochemical pathways relevant to various diseases. Potential targets include:
- Kinases : Enzymes involved in phosphorylation processes that regulate cellular functions.
- Proteases : Enzymes that break down proteins and may play roles in cancer progression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar benzodioxole derivatives had IC50 values ranging from 26 to 65 µM against four different cancer cell lines, indicating promising anticancer potential .
Antidiabetic Potential
Research has also explored the antidiabetic effects of benzodioxole derivatives. One study evaluated the inhibition of α-amylase by compounds related to this class and found potent inhibitory activity with IC50 values as low as 0.68 µM for certain derivatives . Such findings suggest that this compound may also possess therapeutic benefits in managing diabetes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide | Lacks ethylsulfonyl group | Moderate anticancer activity |
N-(4-(benzo[d][1,3]dioxol-5-yl)-thiazol-2-amine | Contains amine instead of sulfonamide | Limited biological data available |
The presence of the ethylsulfonyl group in the target compound may enhance its solubility and biological activity compared to its analogs.
Case Studies and Research Findings
A variety of studies have been conducted on benzodioxole derivatives that provide insights into their pharmacological properties:
- Cytotoxicity Studies : In vitro studies have shown that certain benzodioxole derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing blood glucose levels and evaluating their safety profiles .
- Structure Activity Relationship (SAR) : Research has focused on understanding how variations in chemical structure influence biological activity. For example, modifications at specific positions on the benzodioxole ring can significantly affect potency against targeted enzymes .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c1-2-28(23,24)14-6-3-12(4-7-14)18(22)21-19-20-15(10-27-19)13-5-8-16-17(9-13)26-11-25-16/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFMLMCBFLCAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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